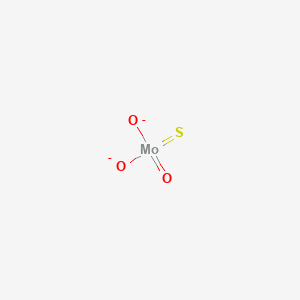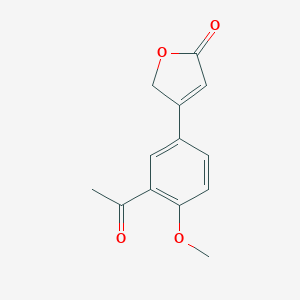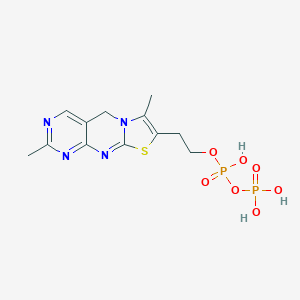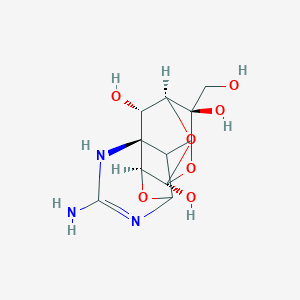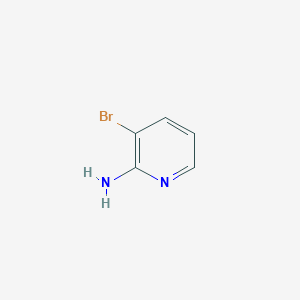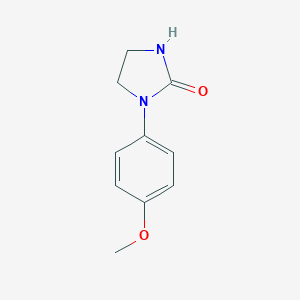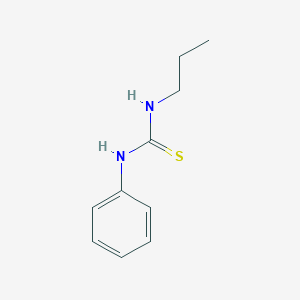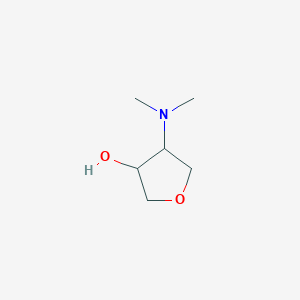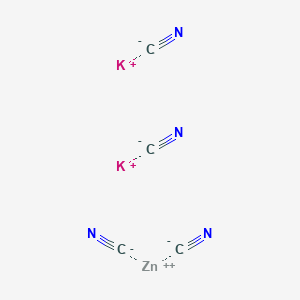
Aluminium silicium
Vue d'ensemble
Description
Aluminum silicon, also known as silumin, is a group of lightweight, high-strength alloys primarily composed of aluminum and silicon. These alloys are widely used in various industries due to their excellent casting properties, corrosion resistance, and mechanical strength. The silicon content in these alloys typically ranges from 3% to 25%, making them suitable for a variety of applications, including automotive, aerospace, and electronics .
Synthetic Routes and Reaction Conditions:
Melting Charge Materials: This method involves dissolving crystalline silicon in molten aluminum. It is a straightforward process that provides high purity for the alloy obtained.
Electrolytic Co-deposition: This method uses Hall-Héroult cells to produce aluminum silicon alloys by feeding the cell with an alumina-sand mixture.
Recovery from Compounds: This method involves reducing silicon dioxide in molten aluminum.
Industrial Production Methods:
Casting: The primary industrial method for producing aluminum silicon alloys is casting, which includes processes like die casting and sand casting.
Powder Metallurgy: This method involves rapid solidification processes and is used to produce alloys with even higher silicon content, up to 50%.
Types of Reactions:
Reduction: The reduction of silicon dioxide in molten aluminum is a key reaction in the preparation of these alloys.
Substitution: Silicon can substitute for aluminum in the alloy, affecting its mechanical properties and casting behavior.
Common Reagents and Conditions:
Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.
Reduction: Involves the use of carbon or other reducing agents at high temperatures (1800–2200°C).
Substitution: Achieved by adjusting the silicon content during the alloying process.
Major Products:
Oxidation: Forms aluminum oxide and silicon dioxide.
Reduction: Produces aluminum silicon alloy with varying silicon content.
Substitution: Results in alloys with different mechanical properties and casting characteristics.
Applications De Recherche Scientifique
Aluminum silicon alloys are extensively researched for their applications in various fields:
Chemistry: Used as catalysts and in chemical reactors due to their high thermal conductivity and corrosion resistance.
Biology: Investigated for potential use in biomedical implants and devices due to their biocompatibility.
Medicine: Explored for drug delivery systems and medical imaging technologies.
Mécanisme D'action
Target of Action
Aluminum silicon, also known as silumin, is a group of lightweight, high-strength aluminum alloys based on an aluminum-silicon system (AlSi) that predominantly consist of aluminum, with silicon being the most important alloying element . The primary targets of aluminum silicon are the structures and components where lightweight, high-strength materials are required. These include automotive parts such as engine blocks and pistons , and other applications where excellent casting properties are needed .
Mode of Action
The interaction of aluminum silicon with its targets involves the formation of a strong, lightweight alloy. The addition of silicon to aluminum makes the resulting alloy less viscous when in liquid form, enhancing its casting properties . In the case of hypereutectic alloys, the silicon crystals solidify first in the melt, until the remaining melt solidifies as a eutectic . This interaction results in a material that is both lightweight and strong, with excellent casting properties.
Biochemical Pathways
For instance, all aluminum alloys contain iron as an admixture, which forms the -phase AlFeSi in the structure . Manganese also reduces the tendency to stick, but affects the mechanical properties less than iron . Copper is also present in almost all technical alloys, at least as an admixture .
Pharmacokinetics
In terms of its behavior in the environment, aluminum silicon exhibits high resistance to corrosion, making it useful in humid environments . The physicochemical properties of aluminum silicon, such as its melting point and reactivity with other substances, impact its bioavailability in various applications.
Result of Action
The result of aluminum silicon’s action is the formation of a strong, lightweight material with excellent casting properties. The hard and brittle silicon leads to increased tool wear during subsequent machining . The alloy is suitable for all casting processes and has excellent casting properties . Important areas of application are in car parts, including engine blocks and pistons .
Action Environment
The action of aluminum silicon is influenced by environmental factors such as temperature and humidity. The alloy has a high resistance to corrosion, making it useful in humid environments . The addition of silicon to aluminum also makes it less viscous when in liquid form, which, together with its low cost, makes it a very good casting alloy . The carbon footprint of the energy used in aluminum and silicon production has increased by 38% and 43%, respectively, from 2000 to 2019 . This highlights the need for sustainable practices in the production of aluminum silicon.
Comparaison Avec Des Composés Similaires
Aluminosilicates: Compounds containing oxides of both silicon and aluminum, commonly found in the Earth’s crust.
Aluminum Silicate: Includes minerals like andalusite, kyanite, and sillimanite, which are used as index minerals in metamorphic rocks.
Uniqueness of Aluminum Silicon:
Casting Properties: Aluminum silicon alloys have excellent casting properties, making them suitable for complex shapes and high-precision components.
Corrosion Resistance: The addition of silicon enhances the corrosion resistance of aluminum, making these alloys ideal for use in harsh environments.
Mechanical Strength: The combination of aluminum and silicon results in alloys with high mechanical strength and durability.
Propriétés
IUPAC Name |
aluminum;silicon | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDREXVUYHZDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721244 | |
| Record name | Aluminium--silane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
55.067 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58694-16-9, 11122-32-0, 12042-55-6, 11145-27-0 | |
| Record name | Aluminum silicide (Al4Si3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58694-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum alloy, base, Al 87,Si 13 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11122-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum silicide (AlSi) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12042-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum alloy, base, Al 88,Si 12 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11145-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminium--silane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the advantages of using aluminum silicon alloys in engine components?
A1: Aluminum silicon alloys are widely utilized in engine components, particularly in the automotive industry, due to their favorable properties. These alloys offer []:* Low Density: Compared to ferrous alloys, aluminum silicon alloys are significantly lighter, contributing to improved fuel efficiency in vehicles.* High Strength-to-Weight Ratio: These alloys provide a good balance of strength and weight, making them suitable for structural components.* Good Castability: Aluminum silicon alloys exhibit excellent fluidity in their molten state, allowing for the production of complex shapes with intricate details.
Q2: How does the addition of silicon affect the properties of aluminum?
A2: Silicon is a crucial alloying element in aluminum, significantly influencing its characteristics []:* Improved Fluidity: Silicon enhances the molten metal's flowability, facilitating the production of intricate castings.* Reduced Shrinkage: Silicon minimizes shrinkage during solidification, leading to dimensionally stable castings with reduced porosity.* Increased Wear Resistance: Silicon particles within the aluminum matrix act as hard reinforcements, enhancing the alloy's resistance to wear and tear.
Q3: What are the typical applications of aluminum silicon carbide (AlSiC) composites in electronic packaging?
A3: AlSiC composites possess a unique combination of properties that make them suitable for high-performance electronic packaging applications [, ]:
Q4: How does the microstructure of aluminum silicon alloys impact their mechanical properties?
A4: The microstructure of aluminum silicon alloys, particularly the size, morphology, and distribution of silicon particles, significantly influences their mechanical properties [, , , ]:
Q5: Can the wear resistance of aluminum silicon alloys be further improved?
A5: Yes, several methods can enhance the wear resistance of aluminum silicon alloys [, , ]:
Q6: What are the benefits of using aluminum silicon alloys in high-temperature applications?
A6: Certain aluminum silicon alloys are engineered for high-temperature applications due to their desirable characteristics at elevated temperatures []:
Q7: How does the presence of iron affect the properties of aluminum silicon alloys?
A7: Iron is a common impurity in aluminum silicon alloys and can negatively impact their properties []:
Q8: What is the significance of modification in aluminum silicon alloys?
A8: Modification is a critical step in the processing of aluminum silicon alloys, aiming to alter the morphology of silicon particles for improved mechanical properties [, , ]:
Q9: How does the high-counter-pressure casting method improve the quality of aluminum silicon alloy castings?
A9: High-counter-pressure casting is a specialized casting technique that enhances the quality of aluminum silicon alloy castings by []:
Q10: What are the challenges associated with machining aluminum silicon carbide (AlSiC) composites?
A10: Machining AlSiC composites presents challenges due to the presence of hard silicon carbide particles, which contribute to [, ]:* High Tool Wear: SiC's hardness accelerates tool wear, requiring frequent tool changes and increasing machining costs.* Surface Finish Issues: Achieving a smooth surface finish can be difficult due to the abrasive nature of SiC.
Q11: How can the machinability of aluminum silicon carbide (AlSiC) composites be improved?
A11: Strategies to improve the machinability of AlSiC composites include []:* Using Specialized Tooling: Polycrystalline diamond (PCD) tools offer superior wear resistance compared to conventional carbide tools.* Optimizing Cutting Parameters: Adjusting cutting speed, feed rate, and depth of cut can minimize tool wear and improve surface finish.
Q12: What is the role of thixomixing in the fabrication of aluminum matrix composites?
A12: Thixomixing is a semi-solid processing technique used to fabricate aluminum matrix composites, offering advantages such as []:
Q13: What are the advantages of friction stir processing (FSP) for aluminum silicon alloys?
A13: FSP is a solid-state processing technique that offers unique benefits for aluminum silicon alloys [, ]:
Q14: Are there any environmental concerns associated with aluminum silicon alloys?
A14: While aluminum silicon alloys are generally considered recyclable, certain aspects require consideration for environmental responsibility []:
Q15: How can the environmental impact of aluminum silicon alloy production be minimized?
A15: Strategies to reduce the environmental footprint of aluminum silicon alloy production include []:
Q16: What are the potential applications of recycled aluminum silicon alloys?
A16: Recycled aluminum silicon alloys find applications in various industries, promoting resource conservation []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





